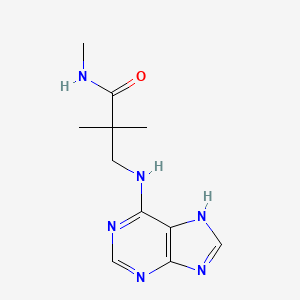
N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G-protein-coupled receptors that are activated by extracellular nucleotides, such as adenosine triphosphate (ATP) and uridine triphosphate (UTP). The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been widely used in scientific research to investigate the role of P2Y1 receptors in these processes.
Mécanisme D'action
N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide is a selective antagonist of the P2Y1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. By blocking the P2Y1 receptor, N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide can inhibit these processes.
Biochemical and physiological effects:
N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to reduce vasoconstriction and blood pressure in animal models. In addition, N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide has been shown to affect neurotransmission and synaptic plasticity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically investigate the role of this receptor in different physiological processes. However, one limitation of using N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide is its potential off-target effects. It is important for researchers to carefully control for these effects when interpreting their results.
Orientations Futures
There are several future directions for research involving N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide. One area of interest is the role of P2Y1 receptors in cancer. It has been shown that P2Y1 receptors are overexpressed in various types of cancer, including breast cancer and prostate cancer. N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide could be used to investigate the role of P2Y1 receptors in cancer progression and metastasis. Another area of interest is the role of P2Y1 receptors in pain and inflammation. N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide could be used to investigate the potential therapeutic benefits of targeting P2Y1 receptors in these conditions. Finally, N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide could be used to investigate the role of P2Y1 receptors in other physiological processes, such as immune function and metabolism.
Méthodes De Synthèse
N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2,6-dimethyl-4-nitrophenol with ethyl 2-bromoacetate to form 2,6-dimethyl-4-nitrophenyl-2-bromoacetate. This compound is then reacted with 6-amino-7H-purin-2-ylamine to form the intermediate compound 3-(6-amino-7H-purin-2-ylamino)-2,2-dimethylpropanoic acid ethyl ester. The final step involves the hydrolysis of the ethyl ester to form N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide.
Applications De Recherche Scientifique
N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological processes. For example, N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide has been used to study the role of P2Y1 receptors in platelet aggregation and thrombosis. It has also been used to investigate the role of P2Y1 receptors in vasoconstriction and blood pressure regulation. In addition, N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide has been used to study the role of P2Y1 receptors in neurotransmission and synaptic plasticity.
Propriétés
IUPAC Name |
N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-11(2,10(18)12-3)4-13-8-7-9(15-5-14-7)17-6-16-8/h5-6H,4H2,1-3H3,(H,12,18)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROMDDRXLNWCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=NC2=C1NC=N2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline](/img/structure/B6643605.png)

![4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6643614.png)

![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid](/img/structure/B6643638.png)
![2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6643639.png)
![5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6643641.png)
![5-chloro-2-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643650.png)

![(5-Fluoropyridin-3-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B6643655.png)
![N-[4-(cyanomethyl)phenyl]pyridazine-4-carboxamide](/img/structure/B6643666.png)
![4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643672.png)
![2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B6643678.png)
![3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6643691.png)